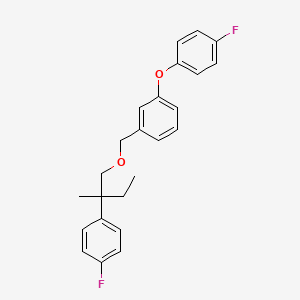
Thiourea, N,N'-bis(3,4-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N,N'-bis(3,4-dichlorophenyl)- is an organosulfur compound with the molecular formula C₁₃H₈Cl₄N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by 3,4-dichlorophenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, N,N'-bis(3,4-dichlorophenyl)- can be synthesized through the reaction of 3,4-dichloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
2C6H3Cl2NH2+CSCl2→C6H3Cl2NHCSNHC6H3Cl2+2HCl
Industrial Production Methods
On an industrial scale, the production of Thiourea, N,N'-bis(3,4-dichlorophenyl)- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N,N'-bis(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 3,4-dichloroaniline.
Substitution: Formation of substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, N,N'-bis(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, elastomers, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of Thiourea, N,N'-bis(3,4-dichlorophenyl)- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by forming a stable complex with the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms at different positions.
1,3-Bis(3,4-dimethylphenyl)thiourea: Similar structure with methyl groups instead of chlorine.
Uniqueness
Thiourea, N,N'-bis(3,4-dichlorophenyl)- is unique due to the presence of two 3,4-dichlorophenyl groups, which enhance its biological activity and chemical reactivity compared to other thiourea derivatives. This structural feature contributes to its potent antibacterial and anticancer properties, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
10220-13-0 |
|---|---|
Molekularformel |
C13H8Cl4N2S |
Molekulargewicht |
366.1 g/mol |
IUPAC-Name |
1,3-bis(3,4-dichlorophenyl)thiourea |
InChI |
InChI=1S/C13H8Cl4N2S/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
InChI-Schlüssel |
ADTNKNCYYPRXIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


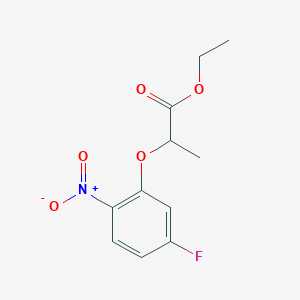
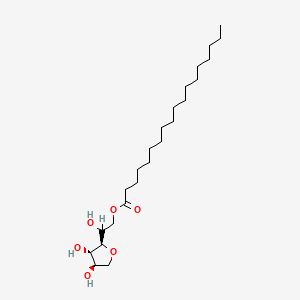
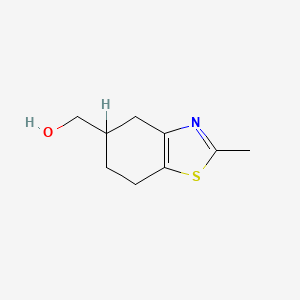

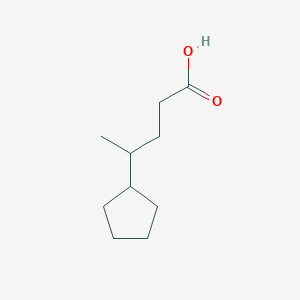
![N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxamide](/img/structure/B8771453.png)
![1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B8771460.png)
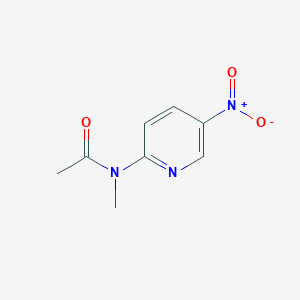
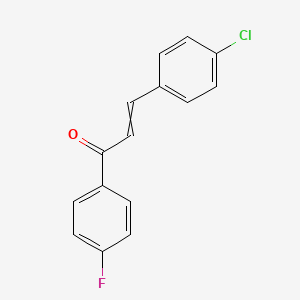
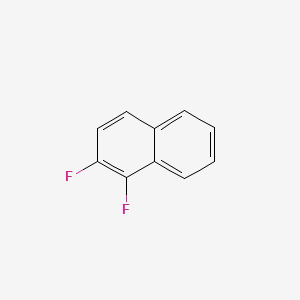
![4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8771492.png)
![N-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL]-4-methoxybenzenesulfonamide](/img/structure/B8771496.png)
